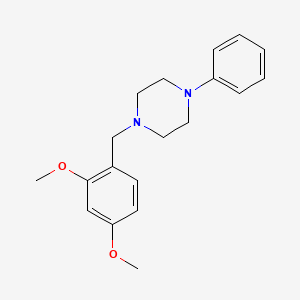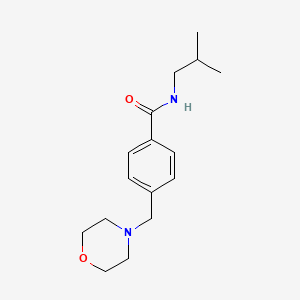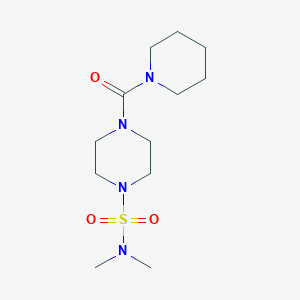
1-(2-fluorophenyl)-4-(4-methylcyclohexyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-4-(4-methylcyclohexyl)piperazine, commonly known as 4-FMP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive drug that has been used for recreational purposes due to its stimulant and euphoric effects. However, the compound has also been studied for its potential medical applications, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of 4-FMP is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This leads to increased stimulation and euphoria, which are the primary effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-FMP are primarily related to its effects on dopamine levels in the brain. The drug has been shown to increase dopamine release and inhibit its reuptake, leading to increased stimulation and euphoria. However, the drug can also cause side effects such as increased heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-FMP in lab experiments is its ability to increase dopamine release, which can be useful in studying the effects of dopamine on behavior and cognition. However, the drug's stimulant effects can also make it difficult to control the behavior of test subjects, and its potential for abuse makes it a controversial substance to use in research.
Direcciones Futuras
There are several potential future directions for research on 4-FMP. One area of interest is its potential as a treatment for neurodegenerative disorders, particularly Parkinson's disease. Additionally, further research could be conducted to better understand the drug's mechanism of action and its effects on the brain. Finally, studies could be conducted to investigate the potential for abuse and addiction associated with the drug, as well as its long-term effects on the brain and body.
Métodos De Síntesis
The synthesis of 4-FMP involves the reaction of 2-fluoroaniline with 4-methylcyclohexanone in the presence of a reducing agent and a catalyst. The resulting intermediate is then reacted with piperazine to yield the final product. The synthesis process has been extensively studied and optimized for purity and yield.
Aplicaciones Científicas De Investigación
4-FMP has been studied for its potential therapeutic applications in the field of neuroscience. Specifically, it has been investigated as a potential treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The compound has been shown to have neuroprotective properties and can increase dopamine release in the brain, which is a key neurotransmitter involved in the regulation of movement and mood.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-(4-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2/c1-14-6-8-15(9-7-14)19-10-12-20(13-11-19)17-5-3-2-4-16(17)18/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNJLYARZPZQCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-(4-methylcyclohexyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)

![1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5879194.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)
![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)


![[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)


![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)

![N-(4-fluorophenyl)-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5879262.png)
